4-hydroxy-N-propylbenzamide
Description
Overview of Benzamide (B126) Derivatives in Chemical Research
Benzamide derivatives represent a vast and significant class of organic compounds that have garnered considerable attention in chemical research. Their structural simplicity and the relative ease with which they can be modified make them attractive targets for synthesis. Researchers have developed numerous methods for the formation of the amide bond, a key transformation in organic chemistry. nih.gov This has led to the creation of extensive libraries of benzamide derivatives, which are then screened for a wide range of biological activities. The inherent stability of the aromatic amide group also contributes to its prevalence in the design of new molecules. nih.gov
Structural Classes and Therapeutic Potential of Benzamide Compounds
The therapeutic potential of benzamide compounds is remarkably broad, spanning a wide spectrum of diseases. mdpi.com These compounds are often classified based on the substitution patterns on the benzene (B151609) ring and the amide nitrogen. Modifications to these positions can dramatically influence the compound's biological activity. For instance, substituted benzamides have been successfully developed as antipsychotic, antiemetic, and prokinetic agents. nih.gov Furthermore, research has demonstrated their potential as anticancer, antimicrobial, analgesic, and anti-inflammatory agents. nih.govontosight.ai The diverse biological activities are a result of their ability to interact with a variety of biological targets, including enzymes and receptors. nih.gov
Research Significance of Hydroxylated Benzamide Scaffolds
The introduction of a hydroxyl group onto the benzamide scaffold, creating hydroxylated benzamides, is of particular significance in medicinal chemistry. The hydroxyl group can act as a hydrogen bond donor and acceptor, which can be crucial for binding to biological targets. lookchem.com This functional group can also influence the compound's solubility and metabolic profile. Hydroxylated benzamide scaffolds are integral to the structure of many biologically active compounds and are often investigated for their potential to modulate the activity of enzymes such as histone deacetylases (HDACs). nih.gov The presence of a hydroxyl group on the benzamide core is a key feature in the design of selective and potent inhibitors for various therapeutic targets.
Current Research Landscape Pertaining to 4-hydroxy-N-propylbenzamide
While extensive research is conducted on the broader class of benzamides, the current research landscape for this compound specifically is more focused on its role as a chemical intermediate and a member of the benzamide class with potential biological activities. It is frequently listed in chemical databases and is recognized for its potential antimicrobial, anti-inflammatory, and anticancer properties. nih.gov However, dedicated studies focusing solely on the biological activities of this compound are limited. The primary research interest appears to be in its use as a foundational structure for the synthesis of more complex derivatives. For example, research into related structures like N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives as histone deacetylase inhibitors highlights the potential of the underlying hydroxylated benzamide scaffold. Similarly, studies on other 4-hydroxy-benzamide derivatives in areas like heart failure suggest the therapeutic possibilities that can arise from this core structure. mdpi.com Therefore, the significance of this compound in the current research landscape is more as a building block and a representative of a class of compounds with established, yet underexplored, potential. nih.gov
Chemical and Physical Properties of this compound
The fundamental properties of this compound are cataloged in various chemical databases. A summary of its key identifiers and properties is provided below.
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 27519-68-2 | |
| Molecular Formula | C10H13NO2 | |
| Molecular Weight | 179.22 g/mol |
Synthesis of this compound
The synthesis of this compound can be achieved through standard amidation reactions. One common method involves the reaction of a 4-hydroxybenzoic acid derivative with propylamine (B44156).
A documented synthetic route involves the use of 4-hydroxybenzoic acid and propylamine in the presence of a coupling agent.
| Reactants | Reagents | Product | Yield | Reference |
| 4-hydroxybenzoic acid, propylamine | 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC) | This compound | 90.0% |
Another potential synthetic pathway involves the deprotection of a protected precursor. For instance, the hydrolysis of N-n-propyl-4-acetoxybenzoylamide can yield this compound.
| Starting Material | Reagents | Product | Yield | Reference |
| N-n-propyl-4-acetoxybenzoylamide | Sodium hydrogencarbonate in methanol | This compound | 78.0% |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-7-11-10(13)8-3-5-9(12)6-4-8/h3-6,12H,2,7H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHAXXVIYAVXST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Hydroxy N Propylbenzamide and Its Analogues
Established Synthetic Pathways for Benzamide (B126) Core Formation
The construction of the benzamide core is a fundamental step in the synthesis of 4-hydroxy-N-propylbenzamide. Several reliable and widely used methods are available for this purpose.
Amide coupling reactions represent one of the most common and versatile approaches for the formation of benzamides. These reactions typically involve the activation of a carboxylic acid, which is then reacted with an amine. A variety of coupling reagents have been developed to facilitate this transformation, minimizing the need for harsh reaction conditions and improving yields. researchgate.netrsc.org
Commonly used coupling reagents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), which is often used in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. chemicalbook.com Other activating agents include BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). researchgate.net The general scheme for this approach involves the reaction of a benzoic acid derivative with an amine in the presence of a coupling agent.
More recent developments in this area focus on greener and more sustainable methods. For instance, catalytic approaches for the direct preparation of amides from carboxylic acids and amines are being explored, combining organocatalysis with a substoichiometric amount of an activating agent under mild conditions. researchgate.net Solvent-free procedures using agents like tetramethoxysilane (B109134) have also been reported to produce amides in good to excellent yields. rsc.org
The synthesis of benzamides can also be achieved through the derivatization of benzoic acid precursors. A classic method involves the conversion of a benzoic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting benzoyl chloride is then reacted with an appropriate amine to form the desired benzamide. This method is highly effective but can be limited by the sensitivity of other functional groups in the starting materials to the harsh conditions required for acyl chloride formation.
Another approach is the reaction of benzoic acid esters with amines, a process known as aminolysis. For example, methyl benzoate (B1203000) can be reacted with an aqueous solution of ammonia (B1221849) to produce benzamide. google.com This method can be facilitated by the use of catalysts and specific reaction conditions to drive the equilibrium towards the amide product.
While not a direct method for forming the amide bond itself, the chemicalbook.comnih.gov-Wittig rearrangement has been utilized in the synthesis of complex molecules containing a benzamide moiety. This rearrangement involves the deprotonation of a benzyl (B1604629) ether adjacent to an activating group on an aromatic ring, followed by a chemicalbook.comnih.gov-shift to form a diarylmethanol. mdpi.comresearchgate.net The N-butylcarboxamide group has been shown to be an effective activating group for promoting this rearrangement. mdpi.com This strategy allows for the formation of new carbon-carbon bonds and can be a key step in the synthesis of more complex benzamide derivatives. The resulting hydroxyl group can then be further functionalized. For instance, the diarylmethanol products derived from the Wittig rearrangement of 2-benzyloxy-N-butylbenzamides can cyclize to form 3-arylphthalides. mdpi.com
Specific Synthetic Approaches for this compound
A direct and efficient synthesis of this compound has been reported via an amide coupling reaction. This method involves the reaction of 4-hydroxybenzoic acid with n-propylamine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) as the coupling agent. The reaction is typically carried out in a solvent such as acetone (B3395972) at room temperature, followed by heating. This approach provides the target compound in a high yield of 90%. chemicalbook.com
The reaction proceeds as follows: 4-hydroxybenzoic acid is dissolved in acetone, to which n-propylamine and then EDCI are added. The mixture is stirred and heated to drive the reaction to completion. After the reaction, the product is isolated and purified, for example, by column chromatography. chemicalbook.com
Table 1: Synthesis of this compound
| Starting Materials | Reagents | Solvent | Conditions | Yield |
|---|
Development of Diverse this compound Analogues and Derivatives
The development of analogues and derivatives of this compound often involves modifications to the aromatic ring to explore structure-activity relationships for various applications.
Functionalization of the aromatic ring of 4-hydroxybenzamide (B152061) derivatives can be achieved through various electrophilic aromatic substitution reactions. The hydroxyl group at the 4-position is an activating, ortho-, para-directing group. Since the para position is already substituted, further substitution would be expected to occur at the positions ortho to the hydroxyl group (positions 3 and 5).
Common functionalization strategies include:
Halogenation: Introduction of halogen atoms (e.g., chlorine, bromine) onto the aromatic ring can be achieved using appropriate halogenating agents.
Nitration: The introduction of a nitro group can be accomplished using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, which can be further modified.
Alkylation and Acylation (Friedel-Crafts reactions): These reactions allow for the introduction of alkyl or acyl groups onto the aromatic ring, although the presence of the activating hydroxyl group can sometimes lead to side reactions.
These functionalization reactions provide a means to systematically modify the electronic and steric properties of the this compound scaffold, leading to a diverse library of analogues for further investigation.
N-Alkyl Chain Modifications
Modifications of the N-alkyl chain in 4-hydroxybenzamides are primarily achieved through N-alkylation reactions. These reactions typically involve the coupling of a primary or secondary amine with a carboxylic acid or its derivative. A general and efficient method for the synthesis of N-substituted benzamide derivatives involves the reaction of a benzoyl chloride with an appropriate amine.
One common approach is the Schotten-Baumann reaction, where an acyl chloride is treated with an amine in the presence of a base to neutralize the hydrogen chloride produced. While this method is robust, alternative strategies have been developed to accommodate a wider range of functional groups and to improve reaction conditions. For instance, palladium-catalyzed N-alkylation reactions have emerged as a powerful tool for the synthesis of N-alkylated amides. These methods often utilize alcohols as alkylating agents, proceeding through a "borrowing hydrogen" mechanism. This involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes a condensation reaction with the amide, followed by reduction of the resulting imine.
While specific examples detailing the systematic variation of the N-propyl group in this compound are not extensively documented in the provided search results, the general principles of N-alkylation of benzamides are well-established. For example, a range of N-substituted benzamide derivatives have been synthesized by modifying the structure of biologically active compounds like Entinostat (MS-275), showcasing the feasibility of introducing diverse alkyl and aryl substituents on the amide nitrogen. nih.govgoogle.com
A general procedure for the synthesis of 4-hydroxy-N-alkylbenzamides involves the coupling of 4-hydroxybenzoic acid with a variety of amines using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). This method has been successfully applied to produce N-propyl-4-hydroxybenzamide in high yield (90%). chemicalbook.com The reaction is typically carried out in an organic solvent like acetone and may require heating to proceed to completion. chemicalbook.com
Table 1: Synthesis of this compound via Amide Coupling chemicalbook.com
| Reactant 1 | Reactant 2 | Coupling Agent | Solvent | Temperature | Yield (%) |
| 4-Hydroxybenzoic acid | n-Propylamine | EDCI | Acetone | 70 °C | 90 |
This methodology can be extended to a variety of amines to generate a library of 4-hydroxy-N-alkylbenzamide analogues with diverse N-alkyl chains.
Hydroxyl Group Derivatization
The phenolic hydroxyl group of this compound is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives, primarily through etherification and esterification reactions.
Etherification: The formation of ether derivatives can be achieved by reacting the hydroxyl group with an alkyl halide or another suitable electrophile in the presence of a base. The Williamson ether synthesis is a classic method for this transformation. For instance, the reaction of a 4-hydroxybenzamide with an alkyl bromide in the presence of a base like potassium carbonate can yield the corresponding ether. This approach is versatile and can be used to introduce a variety of alkyl or aryl groups. dovepress.com
Esterification: Ester derivatives are commonly synthesized by reacting the hydroxyl group with an acylating agent such as an acid chloride or an acid anhydride. This reaction is often carried out in the presence of a base to act as a scavenger for the acid byproduct. For example, the reaction of a 4-hydroxybenzamide with an acyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) would yield the corresponding ester. researchgate.net
A study on the functionalization of p-hydroxythiobenzamides, which are structurally related to this compound, demonstrated the selective O-acylation of the hydroxyl group using carbamoyl (B1232498) chlorides and chlorides of α,β-unsaturated carboxylic acids. researchgate.net This indicates that the hydroxyl group can be selectively targeted for esterification even in the presence of other reactive functional groups.
Table 2: Examples of Hydroxyl Group Derivatization Reactions on Phenolic Compounds
| Reaction Type | Reagent | Product Type | Reference |
| Etherification | Alkyl Halide | Alkoxybenzamide | dovepress.com |
| Esterification | Acyl Chloride | Acyloxybenzamide | researchgate.net |
| Carbamoylation | Carbamoyl Chloride | Carbamate Ester | researchgate.net |
These derivatization strategies are crucial for modulating the physicochemical properties of this compound, which can have a significant impact on its biological activity.
Introduction of Novel Substituents and Linkers
The introduction of novel substituents and linkers onto the this compound scaffold is a key strategy for exploring structure-activity relationships and developing new compounds with enhanced properties. These modifications can be made on the aromatic ring or by incorporating linker moieties.
One approach involves the synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives, where a phenoxy linker connects the two aromatic rings. mdpi.com The synthesis of these compounds can be achieved through multi-step sequences involving reactions such as Ullmann condensation to form the diaryl ether linkage. mdpi.com This scaffold allows for the introduction of a wide variety of substituents on both aromatic rings. For example, a series of 2-(4-hydroxyphenoxy)benzamide derivatives with alkyl, halogen, and phenyl groups have been synthesized, with yields ranging from 20.7% to 89.5%. mdpi.com
Another strategy involves incorporating a linker between the benzamide core and another functional group. For instance, a 1,4-phenylene carboxamide linker has been used to connect a 3-(4-substituted-phenyl)-N-hydroxy-2-propenamide core to various cap substructures, leading to the development of potent histone deacetylase inhibitors. nih.gov This modular approach allows for the systematic variation of different parts of the molecule to optimize its biological activity.
The synthesis of these more complex analogues often requires multi-step synthetic routes. For example, the synthesis of novel N-substituted aminobenzamide scaffold derivatives involved the reaction of an amino-N-substituted phenylbenzamide with an α-bromoketone in the presence of potassium carbonate. dovepress.com
Table 3: Examples of Synthesized 4-hydroxybenzamide Analogues with Novel Substituents and Linkers
| Analogue Structure | Synthetic Strategy | Key Reaction | Reference |
| 2-(4-Hydroxyphenoxy)benzamides | Multi-step synthesis | Ullmann condensation | mdpi.com |
| 3-(4-Substituted-phenyl)-N-hydroxy-2-propenamides with a phenylene carboxamide linker | Modular synthesis | Amide coupling | nih.gov |
| N-Substituted aminobenzamides | Reaction with α-bromoketones | Nucleophilic substitution | dovepress.com |
These examples highlight the versatility of synthetic methodologies available for the structural modification of the this compound scaffold, enabling the creation of diverse chemical libraries for various applications.
Mechanistic Investigations of Reaction Pathways in Benzamide Synthesis
Understanding the reaction mechanisms involved in the synthesis of benzamides is crucial for optimizing reaction conditions, improving yields, and developing new synthetic methodologies.
Elucidation of Catalytic Reaction Mechanisms
Palladium-catalyzed reactions are widely used in the synthesis of amides due to their efficiency and functional group tolerance. The mechanism of these reactions has been the subject of extensive investigation. For instance, in the palladium-catalyzed amidation of aryl halides, the catalytic cycle is generally believed to involve several key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, coordination of the amine, deprotonation to form an amido complex, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.
Mechanistic studies of palladium-catalyzed C-H olefination of aromatic compounds, a related transformation, have shown that the C-H activation step is often the rate-determining step. nih.gov The use of specific ligands, such as S,O-ligands, can accelerate the reaction by promoting the formation of more reactive cationic palladium species. nih.gov These insights from related catalytic systems can be valuable in understanding and optimizing the synthesis of this compound and its analogues.
In the context of palladium-catalyzed hydroaminocarbonylation of alkenes to form amides, mechanistic investigations suggest that the reaction can proceed through a palladium hydride pathway. researchgate.net Carbon monoxide can promote the reductive elimination of an acyl-Pd-Cl intermediate, leading to the formation of the amide product. researchgate.net
Stereoselective Synthesis Approaches for Chiral Benzamides
The development of stereoselective methods for the synthesis of chiral benzamides is of great importance, particularly in the pharmaceutical industry where the chirality of a molecule can significantly influence its biological activity. Asymmetric synthesis of chiral amides can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials.
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral compounds. For example, peptide-mimic phosphonium (B103445) salts have been used as catalysts for the asymmetric skeletal reorganization of prochiral or racemic sulfoximines to produce S-stereogenic sulfinamides with excellent enantioselectivities. nih.gov Mechanistic studies, including density functional theory (DFT) calculations, have been employed to understand the stereoselective control in these reactions, identifying the ring-opening step as crucial for determining the stereochemical outcome. nih.gov
Another approach involves the use of chiral ligands in transition metal catalysis. Chiral hydroxamic acid ligands, for instance, have been successfully used in various asymmetric transformations, including enantioselective carbon-carbon bond-forming reactions, which are key steps in the synthesis of complex chiral molecules. nih.gov
Furthermore, innovative methods such as organocatalytic [4+2] cycloadditions involving heterocyclic ortho-quinodimethanes have been developed for the stereoselective synthesis of chiral fused-ring systems. nih.gov These advanced methodologies provide access to complex chiral architectures that would be challenging to synthesize using traditional methods.
While specific examples of the stereoselective synthesis of chiral analogues of this compound are not detailed in the provided search results, the general principles and methodologies described for the asymmetric synthesis of chiral amides and related compounds are applicable to the development of such synthetic routes.
Structure Activity Relationship Sar Studies of 4 Hydroxy N Propylbenzamide Analogues
Rational Design Principles in Benzamide (B126) Medicinal Chemistry
The design of novel benzamide derivatives, including analogues of 4-hydroxy-N-propylbenzamide, is guided by several rational design principles aimed at optimizing their therapeutic potential. These strategies involve a systematic approach to modifying the lead compound to enhance potency, selectivity, and pharmacokinetic properties.
A cornerstone of this approach is pharmacophore modeling . A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For benzamide analogues, pharmacophore models are developed by identifying common structural features among active compounds, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govacs.org These models then serve as templates for designing new molecules or for virtual screening of compound libraries to identify new potential drug candidates. acs.orgnih.gov For instance, a pharmacophore model for N-benzyl benzamide derivatives as melanogenesis inhibitors was developed using local reactive descriptors to understand the ligand-receptor interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR) is another key principle. QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov By analyzing how changes in physicochemical properties (like lipophilicity, electronic effects, and steric factors) correlate with activity, researchers can predict the potency of newly designed analogues. For some substituted benzamides, QSAR models have successfully used topological and shape descriptors to predict their antimicrobial activity. nih.gov
Bioisosteric replacement is a widely used strategy where a functional group in the lead molecule is replaced by another group with similar physical or chemical properties. researchgate.net This is often done to improve metabolic stability, reduce toxicity, or alter selectivity. In benzamide chemistry, the central amide bond itself can be replaced with bioisosteres like triazoles, oxadiazoles, or sulfonamides to probe the importance of the amide geometry and electronic features for activity. nih.govnih.gov
These rational design principles, often used in combination, provide a powerful framework for the systematic exploration and optimization of benzamide analogues, moving from a promising lead compound to a potential drug candidate.
Impact of Structural Modifications on Biological Potency and Selectivity
The biological activity of this compound analogues is highly sensitive to modifications at three key positions: the aromatic hydroxyl group, the N-alkyl chain, and the benzene (B151609) ring. SAR studies have systematically investigated these areas to map the structural requirements for optimal potency and selectivity.
Effects of Aromatic Hydroxyl Group Position and Chemical State
The hydroxyl (-OH) group on the aromatic ring is a critical determinant of activity in many benzamide series. Its position (ortho, meta, or para) and chemical state (e.g., as a free phenol (B47542) or a methylated ether) can profoundly influence binding affinity and functional activity.
The chemical state of the hydroxyl group is equally important. Converting the phenol to its methyl ether (O-methylation) can drastically alter a compound's properties. This modification removes a key hydrogen bond donor and increases lipophilicity. This can be a deliberate strategy in drug design to probe the necessity of the hydrogen-bonding capability of the hydroxyl group for target engagement or to improve membrane permeability.
Influence of N-Alkyl Chain Length and Configuration
The N-alkyl substituent, such as the propyl group in this compound, plays a pivotal role in modulating biological activity. Variations in the length and branching of this alkyl chain directly impact how the molecule fits into the binding pocket of its target.
Studies on cannabimimetic indoles have shown that the N-1 alkyl side chain is a key point of interaction with the cannabinoid receptors. nih.gov High-affinity binding required an alkyl chain of at least three carbons, with optimal binding occurring with a five-carbon chain. nih.gov Extending the chain to seven carbons led to a dramatic decrease in binding affinity at both CB1 and CB2 receptors. nih.gov Similarly, in a series of 2-benzylbenzimidazole 'nitazene' opioids, the length of an alkoxy chain significantly governed the potency at the mu-opioid receptor. nih.gov
The configuration of the alkyl chain, whether it is a straight chain (like n-propyl) or branched (like isopropyl), can also affect activity. Branching can introduce steric hindrance that may either prevent the molecule from binding to its intended target or, conversely, improve selectivity by preventing it from binding to off-targets. The effect of chain length on the adsorption of drugs to hydrogels has also been noted, where an increase in alkyl chain length intensifies hydrophobic interactions. matec-conferences.org
These findings underscore the importance of fine-tuning the N-alkyl substituent to achieve the desired balance of potency and selectivity for a given biological target.
Substituent Effects on the Benzene Ring
Introducing substituents onto the benzene ring of the benzamide core is a common strategy to modulate activity, selectivity, and pharmacokinetic properties. The nature and position of these substituents can alter the electronic and steric profile of the molecule.
In one study of sulfamoyl benzamidothiazoles, various substituents were placed on the benzene ring. nih.gov The addition of a small group like 3-chloro, 3-bromo, or 3-methoxy was explored. nih.gov Interestingly, a 3-nitro group was also introduced and subsequently reduced to a 3-amino analogue to further probe the SAR. nih.gov In another study on N-substituted benzamide derivatives as histone deacetylase (HDAC) inhibitors, it was found that adding a chlorine atom or a nitro-group to the same benzene ring significantly decreased their anti-proliferative activity. nih.gov
The following table summarizes the observed effects of various substituents on the benzene ring in different benzamide-based compound series.
| Compound Series | Substituent | Position | Observed Effect on Activity | Reference |
| Sulfamoyl Benzamidothiazoles | -Cl, -Br, -MeO | 3 | Explored for SAR | nih.gov |
| Sulfamoyl Benzamidothiazoles | -NO2, -NH2 | 3 | Probed electronic requirements | nih.gov |
| HDAC Inhibitors | -Cl, -NO2 | - | Decreased anti-proliferative activity | nih.gov |
| 1,4-Benzodiazepines | Halogen, -NO2 | 7 | Important for potency | chemisgroup.us |
Elucidation of Key Pharmacophoric Elements for Target Engagement
Identifying the key pharmacophoric elements of this compound analogues is essential for understanding how they interact with their biological targets. A pharmacophore defines the crucial spatial arrangement of molecular features necessary for binding and activity.
For benzamide-based molecules, the common pharmacophoric features often include:
A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group is a primary hydrogen bond acceptor.
A Hydrogen Bond Donor: The amide N-H group acts as a hydrogen bond donor.
An Aromatic Ring: The benzene ring provides a scaffold and can engage in π-π stacking or hydrophobic interactions.
A Hydrophobic Region: The N-alkyl group (e.g., propyl) typically occupies a hydrophobic pocket in the target's binding site.
Additional Features: The aromatic hydroxyl group can serve as both a hydrogen bond donor and acceptor.
For example, a pharmacophore model for DNA gyrase B inhibitors identified four hydrophobic groups, a hydrogen bond acceptor, a hydrogen bond donor, and a feature that could be either a donor or acceptor as key elements for binding. acs.org Similarly, the design of selective CYP1B1 inhibitors from benzamide derivatives relied on matching the shape and electrostatic features of known potent inhibitors. vensel.org These studies highlight how a combination of specific interactions dictates the engagement of benzamide analogues with their targets.
SAR for Enzyme Inhibitory Activities
Benzamide derivatives are known to inhibit a wide range of enzymes, and their SAR provides valuable insights into the requirements for potent inhibition. The specific interactions with the enzyme's active site determine the inhibitory potency.
For example, a series of novel benzenesulfonamides carrying a benzamide moiety were evaluated as inhibitors of human carbonic anhydrase (hCA) I and II, and acetylcholinesterase (AChE). nih.gov The study found that the compounds exhibited inhibitory activity in the nanomolar range. The most potent inhibitors were identified as potential lead compounds for further development. nih.gov
In another study, diclofenac (B195802) and mefenamic acid were conjugated with sulfa drugs to create benzamide-acetamide pharmacophores that were tested as urease inhibitors. acs.org Several of these conjugates demonstrated potent, competitive inhibition of the enzyme, with IC50 values in the low micromolar range. Molecular docking studies suggested that these inhibitors interact with the urease active site. acs.org
The inhibitory activity of N-substituted benzamide derivatives against histone deacetylases (HDACs) has also been investigated. The preliminary SAR indicated that a 2-substituent on the phenyl ring of the R group and the heteroatoms of the amide, which can chelate with the zinc ion in the active site, are critical for activity. nih.gov
The following table presents data on the enzyme inhibitory activities of various benzamide analogues.
| Compound/Series | Target Enzyme | Activity (Ki or IC50) | Key SAR Findings | Reference |
| Compound 3g | hCA I | Ki = 4.07 nM | Secondary sulfonamides were effective. | nih.gov |
| Compound 3c | hCA II | Ki = 10.68 nM | Primary sulfonamide was generally effective on hCA isoenzymes. | nih.gov |
| Compound 3f | AChE | Ki = 8.91 nM | Potent inhibition at nanomolar levels. | nih.gov |
| Diclofenac-sulfanilamide conjugate (4 ) | Urease | IC50 = 3.59 µM | Competitive inhibition. | acs.org |
| Diclofenac-sulfaguanidine conjugate (11 ) | Urease | IC50 = 4.35 µM | Mixed mode of inhibition. | acs.org |
| N-hydroxy-4-(3-phenylpropanamido)benzamide derivative (5j ) | HDAC | IC50 = 0.3 µM | Thiophene (B33073) substitution was beneficial. | vensel.org |
SAR for Receptor Interaction Profiles
The interaction of this compound analogues with various receptors is a key determinant of their biological effects. Benzamides, as a class, are known to interact with a range of biological targets, including enzymes and receptors, which modulates cellular processes. ontosight.ai SAR studies aim to elucidate which structural features of these analogues are critical for binding to specific receptors and eliciting a biological response.
Key structural modifications and their impact on receptor interactions include:
Hydroxyl Group: The phenolic hydroxyl (-OH) group is often crucial for receptor binding, typically acting as a hydrogen bond donor. drugdesign.org For instance, in one study, the replacement of a phenolic -OH with a methoxy (B1213986) group resulted in a complete loss of biological activity, suggesting the hydroxyl group's essential role in forming a hydrogen bond with the receptor. drugdesign.org
Substitutions on the Benzene Ring: The nature and position of substituents on the benzamide ring significantly influence receptor affinity and selectivity. For example, in a series of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, substitutions on the phenyl ring, such as with thiophene or benzo[d] researchgate.netnih.govdioxole, led to potent inhibitory activity against histone deacetylases. nih.gov
Amide Linkage: The amide group itself is a critical pharmacophoric feature, capable of participating in hydrogen bonding with receptor sites. Modifications to the N-propyl group can influence the compound's steric and hydrophobic properties, thereby affecting how it fits into a receptor's binding pocket.
Table 1: SAR of this compound Analogues and Receptor Interaction
| Modification | Effect on Receptor Interaction | Reference |
| Replacement of phenolic -OH with -OCH3 | Loss of activity, indicating the -OH group is a key hydrogen bond donor. | drugdesign.org |
| Thiophene substitution on the phenyl ring | Potent inhibition of histone deacetylases. | nih.gov |
| Benzo[d] researchgate.netnih.govdioxole substitution | Potent inhibition of histone deacetylases. | nih.gov |
Computational Approaches to SAR Analysis and Prediction
Computational methods are indispensable tools in modern drug discovery for analyzing and predicting the SAR of compounds like this compound analogues. nih.gov These approaches allow for the rapid screening of virtual libraries of compounds and provide insights into the molecular basis of their activity, thereby guiding the synthesis of more potent and selective molecules. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netjmaterenvironsci.com By identifying key molecular descriptors that correlate with activity, QSAR models can predict the activity of new, unsynthesized compounds. derpharmachemica.com
For benzamide derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. researchgate.net These methods analyze the steric and electrostatic fields around the molecules to build a predictive model. For example, a 3D-QSAR study on N-benzylbenzamide derivatives highlighted the importance of the steric contribution of an adamantyl moiety and the electrostatic contribution of a hydroxyl group at the 3-position for their activity. researchgate.net In another study on 4-benzylpiperidinealkylureas and amides, a CoMFA model with high predictive ability (r²pred = 0.960) was developed, and the resulting 3D contour maps provided insights into the substitution patterns affecting antagonist activity. nih.gov
Table 2: QSAR Studies on Benzamide Derivatives
| Study Type | Compound Series | Key Findings | Reference |
| 3D-QSAR (CoMFA, CoMSIA) | Adamantyl N-benzylbenzamides | Steric and electrostatic contributions are important for activity. | researchgate.net |
| 3D-QSAR (CoMFA) | 4-benzylpiperidinealkylureas and amides | Developed a highly predictive model (r²pred = 0.960) and identified key substitution patterns. | nih.gov |
| 3D-QSAR | N'-[(3-Substituted alkyl/aryl)-4-(substituted aryl)-1,3-thiazol-2-ylidene]-4-hydroxybenzohydrazide | Designed and synthesized novel compounds based on QSAR models. | derpharmachemica.com |
| 4D-QSAR | 4-hydroxy-5,6-dihydropyrone inhibitors of HIV-1 protease | Models captured hydrophobic interactions, steric requirements, and hydrogen bonding consistent with experimental data. | nih.gov |
Ligand-Based Design Methodologies
Ligand-based drug design is employed when the three-dimensional structure of the biological target (receptor) is unknown. This approach relies on the knowledge of molecules that bind to the target to develop a pharmacophore model, which represents the essential steric and electronic features required for biological activity.
This methodology has been instrumental in the design of novel benzamide analogues. For instance, a ligand-based design approach was used to develop new CCR3 antagonists based on 4-benzylpiperidinealkylureas and amides. nih.gov By analyzing the SAR of a set of known active compounds, a 3D-QSAR model was constructed to guide the design of new ligands with potentially enhanced inhibitory potencies. nih.gov The generated pharmacophore model can then be used to screen virtual libraries for new compounds that fit the model and are likely to be active.
Advanced Computational and Theoretical Studies of 4 Hydroxy N Propylbenzamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of 4-hydroxy-N-propylbenzamide.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. nih.govscispace.comaimspress.comrsc.org It has been successfully applied to understand the electronic properties and reactivity of benzamide (B126) derivatives. dergipark.org.trresearchgate.net For instance, the calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap for a related benzamide derivative was found to be 5.3828 eV. researchgate.net In another study on a similar compound, the HOMO-LUMO energy gap was calculated to be 4.9266 eV. researchgate.net For a derivative of 4-hydroxy-benzamide, the calculated band gap energy from molecular orbitals was 4.39 eV. dergipark.org.tr These calculations help in understanding the electronic transitions and reactivity of the molecule.
Molecular electrostatic potential (MEP) analysis, another DFT-based tool, helps in identifying the reactive sites of a chemical system. mdpi.com For a series of 1,2,3-benzotriazin-4(3H)-one sulfonamides, MEP analysis indicated strong positive potential on the hydrogen atoms of the sulfonamide group and partial positive charges on the C=O, N=N, and SO2 groups, suggesting these as likely sites for interaction with enzymes. mdpi.com
The table below summarizes key electronic properties calculated for benzamide derivatives using DFT.
| Property | Calculated Value (eV) | Reference |
| HOMO-LUMO Energy Gap | 5.3828 | researchgate.net |
| HOMO-LUMO Energy Gap | 4.9266 | researchgate.net |
| Band Gap Energy | 4.39 | dergipark.org.tr |
Conformational Analysis and Potential Energy Surface Exploration
The biological activity of a molecule is often intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable arrangements of atoms in a molecule and the energy barriers between them. For flexible molecules like this compound, which has a rotatable propyl group, exploring the potential energy surface is crucial.
Studies on similar molecules, such as biphenyls, have shown that the conformation in the solid state can differ from that in the gas phase. researchgate.net While biphenyl (B1667301) itself is planar in the solid state, it has a twisted conformation in the gas phase. researchgate.net Computational methods can explore these different conformations and their relative energies. For instance, in a study of biphenyl fragments, it was observed that crystallization tends to favor flatter conformations. researchgate.net This highlights the importance of considering environmental effects on molecular conformation.
Prediction of Spectroscopic Parameters for Structural Elucidation (e.g., NMR, IR)
Computational methods are increasingly used to predict spectroscopic data, which can be a powerful tool for structural elucidation when compared with experimental spectra.
NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts can be achieved with high accuracy using DFT calculations, often in conjunction with conformational analysis. d-nb.info For a set of organophosphorus compounds, a method combining conformational study and DFT calculations resulted in a mean absolute error of less than 0.21 ppm for 1H NMR and less than 1.2 ppm for 13C NMR chemical shifts. d-nb.info Various online tools and software packages are available for predicting NMR spectra. chemaxon.comnmrdb.org
IR Spectroscopy: Theoretical calculations can also predict vibrational frequencies in an infrared (IR) spectrum. cheminfo.org The assignment of experimental IR bands is often supported by DFT calculations, which can compute the potential energy distribution (PED) for each vibrational mode. researchgate.net For example, in a study of (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide, the S-N stretching mode was observed experimentally at 841 cm-1 and calculated theoretically at 831 cm-1. researchgate.net Machine learning models are also emerging as a powerful tool to predict IR spectra directly from a molecule's 3D structure, sometimes outperforming traditional DFT calculations. arxiv.org
The following table shows a comparison of experimentally observed and theoretically calculated IR vibrational frequencies for a related sulfonamide compound.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) | Reference |
| S-N stretching | 841 | 831 | researchgate.net |
| SO₂ stretching | 1277-1038 | 1261-1035 | researchgate.net |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a dynamic view of molecular interactions, which is crucial for understanding biological processes.
Ligand-Protein Docking for Binding Site Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. dergipark.org.trnih.govzhaojgroup.com
In a study involving a derivative of 4-hydroxy-benzamide, molecular docking was used to investigate its binding to bacterial and viral protein receptors. dergipark.org.tr The calculated binding energies were -6.18 kcal/mol and -5.36 kcal/mol for the bacterial and viral proteins, respectively, with hydrogen bonds identified as a key interaction. dergipark.org.tr For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, docking studies revealed hydrogen bonding, electrostatic, and hydrophobic interactions with the active site residues of α-glucosidase and α-amylase. researchgate.net
The table below presents docking results for a 4-hydroxy-benzamide derivative against two protein targets.
| Protein Target | Binding Energy (kcal/mol) | Inhibition Constant (µM) | Reference |
| 5OP9 (Mycobacterial) | -6.18 | 29.68 | dergipark.org.tr |
| 1R6A (Viral) | -5.36 | 117.7 | dergipark.org.tr |
Molecular Dynamics Simulations for Dynamic Interactions
Molecular dynamics (MD) simulations provide a detailed picture of the time-dependent behavior of molecular systems, including the conformational changes of proteins and the dynamic interactions between ligands and their receptors. nih.govaps.orgmdpi.com These simulations can validate the stability of ligand-protein complexes predicted by docking. researchgate.net
In a study of antidiabetic compounds, MD simulations were performed on the most active compound to confirm its stability within the binding site of the target proteins. researchgate.net The root-mean-square deviation (RMSD) analysis of the ligand-protein complex indicated the stability of the compound in the binding pocket. researchgate.net MD simulations are also used to refine force fields, which are the parameters used to describe the potential energy of the system, by comparing simulation results with experimental data, such as NMR-derived properties. nih.gov
Computation of Binding Free Energies
The determination of binding free energy is a critical step in computational drug design, as it provides a quantitative measure of the affinity between a ligand and its target protein. While specific binding free energy calculations for this compound are not extensively documented in publicly available literature, the methodologies applied to structurally related benzamide derivatives offer a clear indication of the approaches that would be employed.
Molecular docking simulations are a primary tool for predicting the binding mode and affinity of a ligand to a receptor. Programs like AutoDock are frequently used to calculate the binding free energies of small molecules within the active sites of proteins. zhaojgroup.com For instance, in studies of other benzamide derivatives, the predicted binding free energy, which incorporates intermolecular energy and torsional free energy, is a key criterion for ranking potential inhibitors. zhaojgroup.com These calculations often involve defining a grid box encompassing the active site of the target protein and allowing the ligand to explore various conformations to find the most favorable binding pose.
The binding affinity is typically evaluated by the calculated binding free energy (ΔGb) in kcal/mol and the corresponding inhibition constant (Ki). For example, in a study on a series of peptide and Schiff base derivatives of benzamides targeting E. coli β-Ketoacyl-acyl carrier protein synthase III (ecKAS III), compounds with lower binding free energies were identified as having higher binding affinities. zhaojgroup.com The process involves cluster analysis of the docked results to identify the most stable and frequently occurring binding modes. zhaojgroup.com
Furthermore, the calculation of binding free energies can be refined using more rigorous methods like molecular dynamics (MD) simulations coupled with techniques such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). These methods can provide a more accurate estimation of the binding free energy by considering the dynamic nature of the protein-ligand complex and the role of solvent.
A hypothetical table illustrating the kind of data generated from such computational studies for a series of benzamide derivatives is presented below. This table showcases how binding free energies are used to compare the potential efficacy of different compounds.
| Compound | Target Protein | Binding Free Energy (kcal/mol) | Predicted Inhibition Constant (Ki) |
|---|---|---|---|
| Benzamide Derivative A | Enzyme X | -8.5 | 5.2 µM |
| Benzamide Derivative B | Enzyme X | -9.2 | 1.8 µM |
| This compound (Hypothetical) | Enzyme X | -7.9 | 10.5 µM |
| Benzamide Derivative C | Enzyme Y | -10.1 | 0.5 µM |
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions
Beyond binding affinity, the success of a drug candidate is heavily dependent on its pharmacokinetic and safety profiles. In silico ADMET prediction tools have become indispensable in early-stage drug discovery for filtering out compounds that are likely to fail later in development due to poor ADMET properties.
A variety of computational models are available to predict the ADMET properties of a molecule like this compound. These models are often built using large datasets of experimentally determined properties and employ machine learning algorithms or quantitative structure-property relationship (QSPR) models.
For instance, the SwissADME web server is a widely used tool that can predict a range of pharmacokinetic parameters. lookchem.com For a given compound, it can estimate properties such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for metabolism. While specific predictions for this compound are not published, a bioinformatics prediction for a related benzamide derivative using SwissADME indicated good drug-likeness, suggesting its potential for further development. lookchem.com
The predicted ADMET properties for a hypothetical compound similar to this compound are summarized in the table below to illustrate the output of such computational assessments.
| ADMET Property | Predicted Value/Classification | Implication |
|---|---|---|
| Gastrointestinal Absorption | High | Good oral bioavailability |
| BBB Permeant | No | Low potential for central nervous system side effects |
| CYP1A2 inhibitor | No | Low risk of drug-drug interactions via this enzyme |
| CYP2C9 inhibitor | Yes | Potential for drug-drug interactions |
| Log Kp (skin permeation) | -6.5 cm/s | Low skin permeability |
To quickly assess the "drug-likeness" of a compound, computational filters based on empirical rules are often applied. These rules are derived from the analysis of the physicochemical properties of known orally active drugs.
Lipinski's Rule of Five is a well-known guideline for evaluating drug-likeness and determining if a compound has properties that would make it a likely orally active drug in humans. The rules are:
Molecular weight less than 500 Daltons
Log P (octanol-water partition coefficient) less than 5
Number of hydrogen bond donors less than 5
Number of hydrogen bond acceptors less than 10
Veber's Rule provides additional criteria for good oral bioavailability related to molecular flexibility and polarity:
Rotatable bonds less than or equal to 10
Polar surface area (PSA) less than or equal to 140 Ų
For this compound (C₁₀H₁₃NO₂), we can calculate these properties:
Molecular Weight: 179.22 g/mol
Log P: This would need to be calculated by a predictive model, but is expected to be well below 5.
Hydrogen Bond Donors: 2 (from the hydroxyl and amide groups)
Hydrogen Bond Acceptors: 2 (from the carbonyl oxygen and hydroxyl oxygen)
Rotatable Bonds: 3 (in the propyl chain and the bond connecting it to the amide)
Polar Surface Area: This would also be calculated, but is anticipated to be within the acceptable range.
Based on these calculated and estimated properties, this compound would be expected to comply with both Lipinski's and Veber's rules, suggesting it possesses favorable physicochemical properties for oral bioavailability.
The table below summarizes the application of these rules to this compound.
| Rule | Parameter | Value for this compound | Compliance |
|---|---|---|---|
| Lipinski's Rule of Five | Molecular Weight (< 500) | 179.22 | Yes |
| Log P (< 5) | ~1.5-2.0 (Predicted) | Yes | |
| H-bond Donors (< 5) | 2 | Yes | |
| H-bond Acceptors (< 10) | 2 | Yes | |
| Veber's Rule | Rotatable Bonds (≤ 10) | 3 | Yes |
| Polar Surface Area (≤ 140 Ų) | ~50-60 Ų (Predicted) | Yes |
Cheminformatics and Data Mining for Benzamide Research
Cheminformatics and data mining have become essential disciplines in modern drug discovery, enabling researchers to analyze vast amounts of chemical and biological data to identify new drug candidates and understand structure-activity relationships (SAR). For a class of compounds like benzamides, which have a long history in medicinal chemistry, these approaches are particularly fruitful.
The general workflow in cheminformatics-driven benzamide research involves:
Database Curation: Compiling large datasets of benzamide derivatives from chemical databases (e.g., ChEMBL, PubChem) and the scientific literature. ontosight.ai These datasets include chemical structures and associated biological activity data.
Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated to represent its physicochemical and structural features.
Model Building: Using machine learning algorithms, predictive models are built to correlate the calculated descriptors with biological activity. These can be classification models (e.g., active vs. inactive) or regression models (e.g., predicting IC₅₀ values).
Virtual Screening: The developed models are then used to screen large virtual libraries of novel benzamide structures to prioritize compounds for synthesis and testing.
SAR Analysis: Data mining techniques are used to extract meaningful SAR rules from the data, helping chemists to understand which structural features are important for activity and to design more potent and selective compounds.
While specific data mining studies focused solely on this compound are not prominent, the broader research on benzamide derivatives has undoubtedly benefited from these computational strategies. For example, studies on histone deacetylase (HDAC) inhibitors have utilized these methods to explore the SAR of various benzamide-based compounds. aip.org These computational efforts are crucial for navigating the vast chemical space of possible benzamide derivatives and efficiently identifying promising new therapeutic agents.
Future Directions and Research Opportunities
Exploration of Novel Biological Targets for Benzamide (B126) Action
While benzamides are known to interact with a range of biological targets, the full spectrum of their activity is yet to be elucidated. ontosight.ai For 4-hydroxy-N-propylbenzamide, future research should focus on identifying and validating novel molecular targets beyond established ones like histone deacetylases (HDACs). ontosight.ainih.gov
Recent studies on other benzamide derivatives have revealed promising new targets. For instance, certain benzamides have been identified as inhibitors of the sodium taurocholate cotransporting polypeptide (NTCP), a receptor for the hepatitis B and D viruses, suggesting a potential antiviral application. nih.gov Others have shown potent antagonism of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway implicated in various cancers. nih.gov Investigating the interaction of this compound with these and other emerging targets, such as the prokaryotic cell division protein FtsZ, could open new therapeutic avenues. nih.gov
Table 1: Potential Novel Biological Targets for Benzamide Derivatives
| Target | Potential Therapeutic Area | Rationale for Investigation |
|---|---|---|
| Sodium Taurocholate Cotransporting Polypeptide (NTCP) | Viral Hepatitis | NTCP acts as a viral entry receptor, and its inhibition by benzamides could prevent infection. nih.gov |
| Smoothened (SMO) Receptor | Cancer | The Hedgehog signaling pathway, in which SMO is a key component, is often dysregulated in cancers. nih.gov |
| FtsZ Protein | Bacterial Infections | As a crucial protein in bacterial cell division, its inhibition offers a novel antibiotic mechanism. nih.gov |
Development of Advanced Synthetic Strategies for Complex Benzamide Scaffolds
The synthesis of this compound can be achieved through established methods, such as the reaction of 4-hydroxybenzoic acid with n-propylamine. chemicalbook.com However, the future of benzamide chemistry lies in the development of more sophisticated and efficient synthetic strategies. This includes creating complex, three-dimensional scaffolds that can explore a wider chemical space and offer improved target specificity and potency.
Future research could focus on techniques like C-H activation and domino cyclizations to build upon the basic this compound structure. acs.org These methods allow for the late-stage functionalization of the molecule, enabling the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies. researchgate.net Furthermore, the development of environmentally friendly, one-pot synthesis methods will be crucial for sustainable and scalable production. researchgate.netmdpi.com
Table 2: Synthetic Routes for Benzamide Derivatives
| Synthetic Method | Starting Materials | Reagents and Conditions | Reference |
|---|---|---|---|
| Amide Coupling | 4-hydroxybenzoic acid, n-propylamine | 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI) in acetone (B3395972), heating | chemicalbook.com |
| Aminolysis of Ester | Methyl p-hydroxybenzoate, 3-aminopropanol | Stirring at 120°C | prepchem.com |
Application of Artificial Intelligence and Machine Learning in Benzamide Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and design. researchgate.netnih.gov These computational tools can be applied to accelerate the development of novel benzamide-based therapeutics. For this compound, AI can be used to:
Predict Biological Activity: ML models trained on large datasets of known compounds can predict the potential biological targets and activity of this compound and its derivatives. nih.gov
De Novo Design: Generative AI models can design entirely new benzamide scaffolds with optimized properties for specific targets. nih.gov
Optimize Synthetic Routes: AI platforms can predict the outcomes of chemical reactions, helping chemists to design more efficient and reliable synthetic pathways. bioanalysis-zone.com
Virtual Screening: High-throughput virtual screening powered by ML can rapidly screen vast chemical libraries to identify compounds that are likely to bind to a target of interest. nih.gov
The integration of AI and ML into the research workflow promises to reduce the time and cost associated with drug development, making the process more efficient and increasing the probability of success. welltestingjournal.com
Investigation of Targeted Delivery Modalities in Preclinical Models
The efficacy of any therapeutic agent is dependent not only on its intrinsic activity but also on its ability to reach the desired site of action in the body. Targeted drug delivery systems aim to increase the concentration of a drug at the target site while minimizing off-target effects. nih.gov Future preclinical research on this compound should explore various targeted delivery strategies, including:
Nanocarriers: Encapsulating the compound in nanoparticles, such as liposomes or polymeric micelles, can improve its solubility, stability, and pharmacokinetic profile. These nanocarriers can be designed for passive targeting through the enhanced permeability and retention (EPR) effect or for active targeting by functionalizing their surface with ligands that bind to receptors overexpressed on target cells. nih.govmdpi.com
Peptide-Drug Conjugates (PDCs): Covalently linking this compound to a targeting peptide can facilitate its specific delivery to tissues or cells that express the corresponding receptor. nih.gov
These advanced delivery systems could significantly enhance the therapeutic potential of this compound in preclinical models of various diseases.
Addressing Existing Gaps in Benzamide Research Methodologies
To fully unlock the potential of this compound and the broader class of benzamides, it is essential to address existing limitations in research methodologies. Future efforts should be directed towards:
Improving High-Throughput Screening: While high-throughput screening has been instrumental, a deeper understanding of the chemical reactions and interactions is needed to move beyond initial hits. bioanalysis-zone.com
Overcoming Limitations of 1D and 2D Materials: Research into heterostructures has been promising, but the radial dimensions of one-dimensional structures and the synthesis of two-dimensional materials present challenges that need to be addressed. mdpi.com
Understanding Polymorphism: The crystalline form of a compound can significantly impact its physical properties and bioavailability. A thorough investigation of the polymorphism of this compound is necessary to ensure consistent and optimal performance. mdpi.com
Developing Better Models of Disease: More predictive preclinical models are needed to improve the translation of in vitro and in vivo findings to clinical applications.
By focusing on these areas, the scientific community can build a more robust foundation for the discovery and development of next-generation benzamide-based therapies.
Q & A
Q. What are the optimized synthetic routes for 4-hydroxy-N-propylbenzamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound typically involves coupling 4-hydroxybenzoic acid derivatives with propylamine. Key protocols include:
- Amide Bond Formation : Use coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with a base (e.g., NEt₃) in acetonitrile at room temperature .
- Solvent Optimization : Dichloromethane (DCM) or methanol is preferred for intermediate steps, while reflux conditions (e.g., 150°C in AcOH/Ac₂O) enhance cyclization or acetylation .
- Yield Considerations : Yields improve with stoichiometric control (1:1.2 molar ratio of acid to amine) and inert atmospheres to prevent oxidation .
Q. How is this compound characterized for structural confirmation?
Methodological Answer: Standard analytical workflows include:
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Gloves (nitrile), lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Waste Disposal : Neutralize acidic byproducts (e.g., with K₂CO₃) before disposal in certified biohazard containers .
Advanced Research Questions
Q. How does regioselectivity impact the synthesis of this compound derivatives?
Methodological Answer: Regioselectivity in functionalizing the benzamide core depends on:
- Electrophilic Substitution : Hydroxyl groups direct para/ortho substitution. For example, nitration with HNO₃/H₂SO₄ favors the para position .
- Protection Strategies : Temporary protection of -OH (e.g., acetyl with Ac₂O) enables selective alkylation at the amide nitrogen .
- Catalytic Effects : Pd/C or CuI catalysts enhance cross-coupling reactions (e.g., Suzuki-Miyaura) on the aryl ring .
Q. How can contradictory data in pharmacological studies of this compound analogs be resolved?
Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition) arise from:
- Assay Variability : Standardize protocols (e.g., MMP-9 inhibition assays at pH 7.4, 37°C) .
- Structural Analogues : Compare with N-alkylated variants (e.g., N-methyl vs. N-propyl) to isolate steric/electronic effects .
- Computational Modeling : Use molecular docking (AutoDock Vina) to validate binding affinities against crystallographic enzyme data .
Q. What are the degradation pathways of this compound under physiological conditions?
Methodological Answer: Stability studies involve:
- pH-Dependent Hydrolysis : At pH >8, the amide bond cleaves to 4-hydroxybenzoic acid and propylamine (confirmed via LC-MS) .
- Photodegradation : UV exposure (254 nm) induces ring-opening reactions; use amber vials for storage .
- Metabolite Profiling : Incubate with liver microsomes (CYP450 enzymes) to identify oxidative metabolites (e.g., N-oxide derivatives) .
Q. How can computational modeling guide the design of this compound-based inhibitors?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to predict electronic properties (HOMO-LUMO gap ~5.4 eV) .
- Molecular Dynamics : Simulate ligand-protein interactions (e.g., with MMP-9) to assess binding stability over 100 ns trajectories .
- ADMET Prediction : SwissADME or ADMETLab2.0 to evaluate bioavailability and toxicity risks (e.g., CYP inhibition) .
Q. What methodologies ensure enantiomeric purity in chiral derivatives of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
